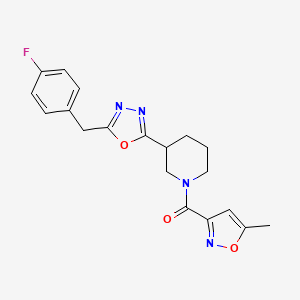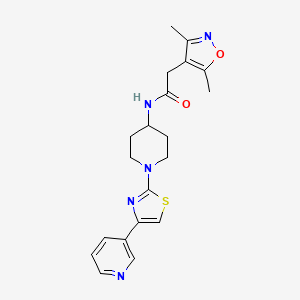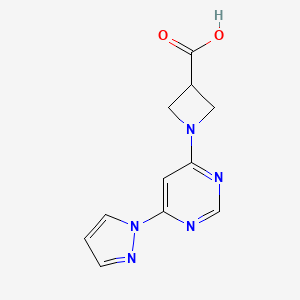![molecular formula C24H15FN4O4 B2537747 3-(4-氟苯基)-1-(3-硝基苯基)-8,9-二氢-1H-[1,4]二氧杂环[2,3-g]吡唑并[4,3-c]喹啉 CAS No. 901021-81-6](/img/structure/B2537747.png)
3-(4-氟苯基)-1-(3-硝基苯基)-8,9-二氢-1H-[1,4]二氧杂环[2,3-g]吡唑并[4,3-c]喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of novel heterocyclic compounds has been a subject of interest due to their potential applications in various fields. In the first study, novel pyrazolo[3,4-b]quinoline α-ketophosphonic and hydroxymethylenebisphosphonic acid compounds were synthesized starting from 2-chloro-3-formylquinoline. The process involved obtaining N-1 derivatives with a side chain containing methylene groups. An unexpected intramolecular cyclization and phosphonylation reaction occurred, leading to the formation of a new six-member lactam ring and a tetracyclic ring system. This reaction was unique to the pyrazolo[3,4-b]quinoline derivatives and did not occur under similar conditions with other related compounds .
In another study, the synthesis of pyrazolo[4,3-a]quinindolines was achieved through a one-pot reaction involving 1-alkyl-5-nitro-1H-indazole and 2-(1-alkyl-1H-3-indolyl)acetonitrile in a methanol/potassium hydroxide solution. This reaction proceeded via nucleophilic substitution of hydrogen, resulting in high yields of the desired heterocyclic system .
The third paper describes the synthesis of new pyrazolo[3,4-b]quinolines and related condensed heterocyclic systems. The process involved reacting 3-amino-1H-pyrazolo[3,4-b]quinoline with various reagents such as benzaldehyde, acetylacetone, and phenyl isothiocyanate to produce different compounds. Further reactions with α-haloesters and α-haloketones yielded thiazolidinones and thiazolines. Additionally, the coupling of 1H-pyrazolo[3,4-b]quinoline-3-diazonium chloride with active methylene compounds led to the formation of hydrazono compounds, which were cyclized into triazinopyrazoloquinolines .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using spectroscopic data, including NMR techniques, infrared, and high-resolution mass spectroscopy. In the case of the tetracyclic ring system, X-ray diffraction data confirmed the proposed structures . For the pyrazolo[4,3-a]quinindolines, spectral data such as UV-Vis, FT-IR, NMR, and fluorescence were used to establish the structures. Density functional theory (DFT) calculations provided insights into the optimized geometry, frontier orbitals, and predicted NMR chemical shifts. Time-dependent DFT (TD-DFT) was also employed to calculate the electronic absorption spectrum .
Chemical Reactions Analysis
The unexpected addition-cyclization cascade reaction observed in the first study is a significant finding, as it highlights the unique reactivity of the pyrazolo[3,4-b]quinoline derivatives compared to other similar heterocyclic systems. The reaction involved the phosphonylation of an aromatic ring, which is a noteworthy chemical transformation . The one-pot synthesis method used in the second study to create pyrazolo[4,3-a]quinindolines demonstrates the efficiency of nucleophilic substitution reactions in constructing complex heterocyclic systems . The third study's use of diazonium coupling and subsequent cyclization reactions to create triazinopyrazoloquinolines showcases the versatility of pyrazolo[3,4-b]quinoline derivatives in undergoing various chemical transformations .
Physical and Chemical Properties Analysis
The new heterocyclic compounds synthesized in these studies exhibit interesting physical and chemical properties. The pyrazolo[4,3-a]quinindolines, in particular, show promising photophysical properties with high fluorescence quantum yields. The solvatochromic properties of these compounds were also investigated, revealing that their absorption and emission bands undergo a modest red shift in polar solvents . The comprehensive characterization of these compounds, including their reactivity and photophysical behavior, is crucial for their potential applications in materials science and pharmaceuticals.
科学研究应用
光物理性质和应用
- 激发态分子内质子转移 (ESIPT) 和荧光团:像本文所讨论的这种喹啉衍生物因其光物理行为而受到研究,特别是在 ESIPT 和作为荧光团的背景下。它们表现出独特的双发射模式和大的斯托克斯位移,这些模式和位移受溶剂极性的影响。这些性质使其适用于发光器件中的应用,以及在包括生物化学和医学在内的各个领域的荧光材料中 (Padalkar & Sekar, 2014)。
合成和化学转化
- 生物化学应用中的合成和转化:该化合物的衍生物通过各种化学反应合成,并已探索其作为抗氧化剂、辐射防护剂和 DNA 荧光团的潜力。这突出了它们在化学合成中的多功能性和在生物化学研究中的潜在应用 (Aleksanyan & Hambardzumyan, 2013)。
抗菌和抗结核活性
- 抗分枝杆菌特性:该化合物的某些衍生物已显示出对结核分枝杆菌的显着体外抗分枝杆菌活性,使其与新型抗结核药物的研究相关 (Kantevari et al., 2011)。
荧光和传感应用
- 荧光的可逆猝灭:一些吡唑并[3,4-b]喹啉衍生物在某些酸存在下表现出荧光的可逆猝灭。这一性质可用于开发基于荧光的传感器和研究分子相互作用 (Mu et al., 2010)。
新型衍生物及其生物活性
- 新型衍生物的合成:喹啉新型衍生物的合成及其对生物活性的评估,例如对各种癌细胞系的细胞毒性作用,是另一个应用领域。这些研究有助于开发新的治疗剂 (Dinakaran et al., 2008)。
作用机制
未来方向
属性
IUPAC Name |
14-(4-fluorophenyl)-12-(3-nitrophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15FN4O4/c25-15-6-4-14(5-7-15)23-19-13-26-20-12-22-21(32-8-9-33-22)11-18(20)24(19)28(27-23)16-2-1-3-17(10-16)29(30)31/h1-7,10-13H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOLNGFWAGIMQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=C(C=C5)F)C6=CC(=CC=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-8-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2537665.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2537668.png)


![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2537672.png)



![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2537679.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2537681.png)

![O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2537684.png)
![N-(2,4-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2537685.png)